molecular formula C6H7BO4 B3288752 (3,4-Dihydroxyphenyl)boronic acid CAS No. 852631-64-2

(3,4-Dihydroxyphenyl)boronic acid

Cat. No.: B3288752
CAS No.: 852631-64-2
M. Wt: 153.93 g/mol
InChI Key: BCWYQMRVLHIWQV-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)boronic acid is an organic compound with the molecular formula C6H7BO4. It is a derivative of phenylboronic acid, characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the phenyl ring. This compound is known for its unique chemical properties and its ability to form reversible covalent bonds with diols, making it valuable in various scientific and industrial applications .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This property allows boronic acids to interact with various biological molecules possessing polyhydroxy motifs .

Safety and Hazards

Boronic acids, including “(3,4-Dihydroxyphenyl)boronic acid”, should be handled with care. They should not be inhaled, ingested, or come into contact with the skin or eyes . Personal protective equipment should be worn when handling these chemicals .

Future Directions

Boronic acids, including “(3,4-Dihydroxyphenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research will likely continue to explore these and other potential applications of boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,4-Dihydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot polymerization approach. This method involves the use of N,N’-methylbisacrylamide (MBAA) as a crosslinker and DMSO as the polymerization solvent. This approach ensures high selectivity and binding affinity for cis-diol-containing molecules .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dihydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (3,4-Dihydroxyphenyl)boronic acid’s unique structure, with hydroxyl groups at the 3 and 4 positions, provides it with high selectivity and binding affinity for cis-diol-containing molecules. This makes it particularly valuable in applications requiring precise molecular recognition and interaction .

Properties

IUPAC Name

(3,4-dihydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWYQMRVLHIWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725986
Record name (3,4-Dihydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852631-64-2
Record name (3,4-Dihydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromocatechol (T-1) (18.8 g; made by Tokyo Chemical Industry Co., Ltd.) was dissolved in dry THF (200 ml), which was cooled to −70° C. n-BuLi (72 ml) was added under an atmosphere of nitrogen and the stirring was continued at −70° C. for 2 hours. Trimethyl borate (15.6 g) in a THF solution was then slowly added dropwise at −70° C., and the mixture was warmed to room temperature and stirred for 16 hours. After the completion of the reaction, 2N HCl (100 ml) was added and the mixture was extracted with toluene. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure to give pale brown solids. The solids were recrystallized (heptane:toluene=4:1 by volume) to give 3,4-dihydroxyphenylboronic acid (T-2; 9.7 g; yield 63%) as colorless crystals.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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